molecular formula C8H13N3OS B6749090 N-butan-2-yl-5-methyl-1,3,4-thiadiazole-2-carboxamide

N-butan-2-yl-5-methyl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B6749090
M. Wt: 199.28 g/mol
InChI Key: LJKKGZMSIUXARO-UHFFFAOYSA-N
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Description

N-butan-2-yl-5-methyl-1,3,4-thiadiazole-2-carboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-5-methyl-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol, and the use of catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-5-methyl-1,3,4-thiadiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butan-2-yl-5-methyl-1,3,4-thiadiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other 1,3,4-thiadiazole derivatives. Its butan-2-yl and methyl groups contribute to its unique chemical properties and biological interactions .

Properties

IUPAC Name

N-butan-2-yl-5-methyl-1,3,4-thiadiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-4-5(2)9-7(12)8-11-10-6(3)13-8/h5H,4H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKKGZMSIUXARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NN=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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